N-(3-chloro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide
Description
N-(3-Chloro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide is a synthetic small molecule characterized by a quinazolin-4-yl core substituted with a piperidin-1-yl group at position 2 and a thioacetamide linker connected to a 3-chloro-4-methylphenyl moiety. The quinazoline scaffold is a privileged structure in medicinal chemistry due to its versatility in targeting enzymes and receptors, particularly in oncology and inflammation . The thioacetamide bridge enhances metabolic stability and facilitates interactions with biological targets via hydrogen bonding and hydrophobic effects . The 3-chloro-4-methylphenyl group is a common pharmacophore in antitumor agents, contributing to improved lipophilicity and target affinity .
This compound’s synthesis likely involves coupling 2-(piperidin-1-yl)quinazolin-4-thiol with chloroacetyl chloride, followed by reaction with 3-chloro-4-methylaniline—a method analogous to other thioacetamide derivatives described in the literature .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2-piperidin-1-ylquinazolin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4OS/c1-15-9-10-16(13-18(15)23)24-20(28)14-29-21-17-7-3-4-8-19(17)25-22(26-21)27-11-5-2-6-12-27/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPGKRFABSFBAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NC3=CC=CC=C32)N4CCCCC4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine or its derivatives.
Thioether Formation: The final step involves the formation of the thioether linkage between the quinazoline and the phenylacetamide moieties. This can be achieved through the reaction of a suitable thiol with a halogenated precursor.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methyl positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinazoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with various biological targets, including kinases and other proteins involved in cell signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of thioacetamide-linked quinazoline derivatives. Below is a comparative analysis with key analogs:
Key Observations
Substituent Effects on Activity :
- The 3-chloro-4-methylphenyl group in the target compound mirrors the 4-chlorophenyl group in compound 7 (), which exhibited 47% MGI% (antitumor activity). Chloro substituents enhance electron-withdrawing effects, improving binding to hydrophobic pockets in target proteins .
- Piperidin-1-yl vs. Trimethoxybenzyl : The piperidine group in the target compound may offer better solubility and reduced toxicity compared to the bulky 3,4,5-trimethoxybenzyl group in compound 7, which could hinder pharmacokinetics .
Core Structure Comparisons :
- Quinazoline vs. Benzofuran-Oxadiazole : Quinazoline derivatives (e.g., target compound and compound 7) are more associated with kinase inhibition and antitumor activity, while benzofuran-oxadiazole hybrids () show antimicrobial effects, highlighting core-dependent target specificity .
- Thioacetamide Linker : The thioether bridge is critical across all analogs, but its conjugation to quinazoline (vs. imidazole or oxadiazole) likely dictates mechanistic differences, such as tubulin polymerization inhibition or enzyme modulation .
Synthetic Feasibility: The target compound’s synthesis aligns with methods for analogs in and , which achieve >95% purity.
Biological Performance :
- While the target compound’s activity is presumed (due to structural analogs), compound 7’s 47% MGI% suggests that chloro-substituted aryl groups paired with quinazoline cores are potent antitumor agents. The piperidine substituent could further optimize pharmacokinetics compared to trimethoxybenzyl derivatives .
Contradictions and Limitations
- highlights anti-inflammatory activity in quinazolinone-acetamides, whereas the target compound’s design aligns more with antitumor applications. This underscores the scaffold’s versatility but complicates direct comparisons .
- Fluorinated analogs (e.g., in ) are excluded here, as their perfluoroalkyl chains confer distinct physicochemical properties irrelevant to the target compound’s profile.
Biological Activity
N-(3-chloro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide is a synthetic compound belonging to the class of quinazoline derivatives. This compound possesses structural features that suggest potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of both a piperidine ring and a thiol group in its structure indicates that it may interact with various biological targets, making it a subject of interest in pharmacological research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis Pathway
The synthesis typically involves several steps:
- Formation of the Quinazoline Core : This is achieved through the condensation of anthranilic acid derivatives with formamide.
- Introduction of the Piperidine Ring : This step usually involves nucleophilic substitution reactions using piperidine or its derivatives.
- Thioether Formation : The final step involves the reaction of a suitable thiol with a halogenated precursor to form the thioether linkage between the quinazoline and phenylacetamide moieties.
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.
Case Study: Efficacy Against Glioblastoma
A study evaluated the cytotoxic effects of quinazoline derivatives on glioblastoma multiforme cells. The results demonstrated that these compounds could significantly reduce cell viability at nanomolar concentrations, suggesting their potential as therapeutic agents for brain tumors. Morphological changes indicative of apoptosis were observed, such as chromatin condensation and cell shrinkage .
Anti-inflammatory Properties
Quinazoline derivatives are also noted for their anti-inflammatory activities. Research has shown that certain compounds can inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, which is a common model for studying inflammation.
The anti-inflammatory effects are believed to involve the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), which are key enzymes in inflammatory pathways .
Antimicrobial Activity
In addition to anticancer and anti-inflammatory properties, quinazoline derivatives have been investigated for their antimicrobial effects. Certain studies have reported that these compounds exhibit activity against various bacterial strains, indicating their potential use as antimicrobial agents.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
